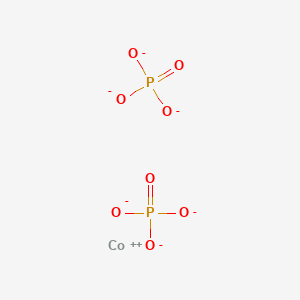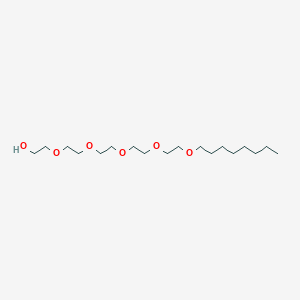
Cobalt bis(dihydrogen phosphate)
Vue d'ensemble
Description
Cobalt bis(dihydrogen phosphate), also known as Cobalt(II) phosphate, is a commercial inorganic pigment known as cobalt violet . It is obtained when cobalt (II) salts are heated with phosphoric acid . It has attracted great attention due to its low cost, abundance, good stability, high catalytic activity, and redox properties .
Synthesis Analysis
Cobalt bis(dihydrogen phosphate) can be synthesized by a simple wet chemical route. The synthesized cobalt phosphate nanoparticles have been subjected to the electrocatalytic oxygen evolution reaction in an alkaline medium (1 M KOH), which showed a lesser overpotential of 299 mV at 10 mAcm –2 current density .Molecular Structure Analysis
Cobalt phosphates exhibit 3D flower-like structures. The assembly of nanosheets (petals of the “flowers”) of cobalt phosphate is more incompact than that of cobalt phosphate prepared with diammonium hydrogen phosphate and cobalt nitrate as raw materials .Chemical Reactions Analysis
Cobalt is a robust metal that has shown a unique selectivity towards phosphate in potentiometric sensors . A novel nanozyme Co3(PO4)2.8H2O of excellent catalytic activity is discovered .Physical And Chemical Properties Analysis
Cobalt bis(dihydrogen phosphate) resembles more incompact than that of Co-P (B), possibly implying that Co-P (A) is more dispersive and possesses a higher specific surface area than Co-P (B) .Applications De Recherche Scientifique
Electrical and Electrochemical Applications
Cobalt phosphates, including cobalt bis(dihydrogen phosphate), exhibit properties that make them suitable for use in electrical and electrochemical applications. Their open framework structures can potentially serve as ionic conductors or ion exchangers . This makes them valuable in the development of new materials for batteries, particularly as cathodes in rechargeable lithium-ion batteries. The olivine structure of cobalt phosphate compounds like
LiMPO4 \text{LiMPO}_4 LiMPO4
(where M = Co, Fe, Mn) is particularly noteworthy for this application .Photocatalysis
Cobalt bis(dihydrogen phosphate) has been researched for its effectiveness in photocatalytic applications, such as hydrogen evolution from water splitting . The compound’s ability to form structures like 3D flower-like assemblies enhances its photocatalytic activity, making it a promising candidate for sustainable energy solutions .
Catalysis
The catalytic properties of cobalt bis(dihydrogen phosphate) are leveraged in various chemical reactions. Its role in accelerating reaction rates is crucial in industrial processes, research laboratories, and environmental applications. The compound’s structure and physicochemical properties contribute to its effectiveness as a catalyst .
Structural Studies
Cobalt bis(dihydrogen phosphate) is used in structural studies to understand the relationship between crystallographic structures and physical properties. Researchers investigate its various crystalline phases to correlate structure with electrical and other physical properties .
Material Science
In material science, cobalt bis(dihydrogen phosphate) is explored for its potential to create new materials with unique properties. Its versatility allows scientists to experiment with different synthesis methods to tailor materials for specific applications, such as in nanotechnology and advanced manufacturing processes .
Mécanisme D'action
Target of Action
Cobalt bis(dihydrogen phosphate), also known as EINECS 242-521-8, primarily targets the hydrogen evolution reaction (HER) . It is used as a catalyst in this process . The compound has also been studied for its interaction with oxygen evolution reaction (OER) .
Mode of Action
The compound interacts with its targets through electro-catalytic proton reduction . The phosphate from the buffer coordinates to the metal and delivers a proton to the metal hydride in the H–H bond formation . In the presence of a sensitizer, cobalt bis(dihydrogen phosphate) shows relatively high photocatalytic activity for HER .
Biochemical Pathways
The compound affects the photocatalytic hydrogen evolution pathway . It plays a crucial role in the electro-catalytic proton reduction in neutral phosphate buffer . The phosphate from the buffer coordinates to the metal and delivers a proton to the metal hydride in the H–H bond formation .
Result of Action
The compound’s action results in the formation of hydrogen . It exhibits relatively high photocatalytic activity for HER . The activity can be attributed to a more dispersive nanosheet and larger BET-specific surface area .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and buffer strength . For instance, the assembly of nanosheets of cobalt bis(dihydrogen phosphate) is more incompact due to a mildly basic environment .
Safety and Hazards
Orientations Futures
Cobalt bis(dihydrogen phosphate) has potential for future applications in energy-related fields due to its efficiency and eco-friendly nature . Future research could focus on more reliable phosphate sensing using novel approaches like cobalt alloys, three in one cobalt phosphate sensors, and external interference elimination methods .
Propriétés
IUPAC Name |
cobalt(2+);diphosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFTWYFOTJBTIQ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoO8P2-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt bis(dihydrogen phosphate) | |
CAS RN |
18718-10-0 | |
| Record name | Phosphoric acid, cobalt(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018718100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt bis(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)

